1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(2-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S/c18-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)25-11-12-5-7-13(8-6-12)21(23)24/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYULKZYLFJJPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Bromobenzoyl Intermediate: The initial step involves the bromination of benzoyl chloride to form 2-bromobenzoyl chloride.
Synthesis of the Nitrophenylmethyl Sulfanyl Intermediate: This step involves the reaction of 4-nitrobenzyl chloride with sodium sulfide to form 4-nitrophenylmethyl sulfide.
Cyclization to Form the Dihydroimidazole Ring: The final step involves the cyclization of the intermediates in the presence of an appropriate base, such as sodium hydride, to form the desired dihydroimidazole compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenylmethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison Table :
Spectral and Analytical Comparisons
- IR Spectroscopy: Compounds with sulfanyl groups (e.g., ) show C–S stretches near 600–700 cm⁻¹, while nitro groups exhibit strong NO₂ asymmetric/symmetric stretches at ~1350 and ~1520 cm⁻¹ .
- NMR Data : The target compound’s ¹H NMR would likely display aromatic protons in the 7.0–8.5 ppm range (due to bromo and nitro groups), similar to analogues in and .
Biological Activity
The compound 1-(2-bromobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromobenzoyl group and a nitrophenylmethyl sulfanyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antimicrobial properties. The compound demonstrates significant antibacterial activity against various strains of bacteria. For instance, studies have shown that imidazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 1-(2-bromobenzoyl)-... | 20 | E. coli |
| Reference (Ciprofloxacin) | 28 | E. coli |
| Other Derivative | 15 | Staphylococcus aureus |
The above table summarizes the antibacterial activity of the compound compared to a standard antibiotic (Ciprofloxacin). The zone of inhibition indicates the effectiveness of the compound in preventing bacterial growth.
Anticancer Activity
Recent studies have also explored the anticancer potential of imidazole derivatives. The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For example, it has been tested against melanoma and prostate cancer cell lines with notable results.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| A375 (Melanoma) | 24 ± 2 |
| LNCaP (Prostate) | 38 ± 3 |
| PC-3 (Prostate) | 50 ± 6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types.
The mechanism by which imidazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For instance, they may inhibit enzymes involved in DNA replication or interfere with cell signaling pathways that promote tumor growth. Further research is necessary to elucidate the specific mechanisms associated with This compound .
Case Studies
Several case studies have documented the synthesis and evaluation of imidazole derivatives similar to the compound :
- Synthesis and Evaluation : A study synthesized various imidazole derivatives and evaluated their antimicrobial properties using standard methods such as disk diffusion assays.
- Therapeutic Potential : Another study focused on the therapeutic potential of imidazole compounds in treating drug-resistant tumors, highlighting their ability to overcome resistance mechanisms.
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with the formation of the imidazole core. A general approach includes:
Imidazole ring formation : Cyclization of a diamine precursor (e.g., ethylenediamine derivatives) with carbonyl-containing reagents under acidic or basic conditions .
Functionalization : Sequential introduction of substituents:
- The 2-bromobenzoyl group is added via acylation using 2-bromobenzoyl chloride.
- The 4-nitrophenylmethylsulfanyl moiety is introduced via nucleophilic substitution or thiol-alkylation reactions, often employing (4-nitrophenyl)methanethiol and a base like K₂CO₃ .
Purification : Column chromatography or recrystallization to isolate the final product.
Key reagents : Thiourea derivatives for sulfur incorporation, halogenated benzoyl chlorides, and nitro-substituted thiols .
Basic: How is structural characterization performed for this compound?
Methodological steps include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and imidazole ring integrity. For example, the 4-nitrophenyl group shows aromatic protons as doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak matching C₁₇H₁₃BrN₃O₃S) .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
Advanced: How can reaction conditions be optimized for introducing the 4-nitrophenylmethylsulfanyl group?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Temperature control : Reactions at 60–80°C balance reactivity and byproduct minimization .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust stoichiometry .
Advanced: How can contradictory biological activity data be resolved?
Contradictions in bioactivity (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:
- Structural analogs : Compare activity of derivatives (e.g., replacing bromine with chlorine or altering nitro-group positioning) to establish structure-activity relationships (SAR) .
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) and validate with positive controls (e.g., ciprofloxacin for bacteria) .
- Computational modeling : Density Functional Theory (DFT) to analyze electronic effects (e.g., nitro group’s electron-withdrawing impact on reactivity) .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
- Lipophilicity (LogP) : Predicted via software like ChemAxon or Schrödinger, critical for blood-brain barrier penetration .
- ADMET profiling : Tools like SwissADME assess absorption, metabolism, and toxicity. For example, the nitro group may increase metabolic lability .
- Docking studies : AutoDock Vina models interactions with target proteins (e.g., bacterial enoyl-ACP reductase), guiding lead optimization .
Basic: What in vitro assays evaluate its therapeutic potential?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, measuring activity suppression via fluorescence quenching .
Advanced: How can regioselectivity challenges in synthesis be addressed?
- Directing groups : Temporarily install groups (e.g., Boc-protected amines) to steer substitution to desired positions .
- Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics and reducing side pathways .
- Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities in intermediates .
Advanced: What strategies mitigate low yields in imidazole ring formation?
- Precursor modification : Use pre-functionalized ethylenediamine derivatives to reduce steric hindrance .
- Acid/base optimization : Adjust pH to stabilize intermediates (e.g., HCl in ethanol for protonating the imidazole nitrogen) .
- Byproduct removal : Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
